(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide
CAS No.:
Cat. No.: VC13395531
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (2S)-2-amino-N-methyl-N-[(2-methylphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-9-6-4-5-7-11(9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | SPSYOXRVYWAZIB-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC=CC=C1CN(C)C(=O)[C@H](C)N |
| SMILES | CC1=CC=CC=C1CN(C)C(=O)C(C)N |
| Canonical SMILES | CC1=CC=CC=C1CN(C)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide (IUPAC name: (2S)-2-amino-N-methyl-N-[(2-methylphenyl)methyl]propanamide) is a secondary amide with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol. The compound’s structure features:
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A chiral (S)-configured amino group at the second carbon of the propionamide backbone.
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N-methyl and N-(2-methyl-benzyl) substituents on the amide nitrogen, contributing to steric and electronic modulation.
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A 2-methylbenzyl group, which influences lipophilicity and binding interactions with biological targets.
The stereochemistry of the amino group is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide typically follows a multi-step process involving:
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Preparation of (S)-2-Amino-propionamide Precursors:
Enantiomerically pure (S)-2-aminopropionic acid is esterified and subsequently coupled with methylamine to form the primary amide intermediate . -
N-Alkylation with 2-Methylbenzyl Chloride:
The amide nitrogen is alkylated using 2-methylbenzyl chloride under basic conditions (e.g., potassium carbonate) in anhydrous tetrahydrofuran. -
Purification and Isolation:
The crude product is purified via column chromatography or recrystallization to achieve >95% enantiomeric excess, as confirmed by chiral HPLC.
Industrial-Scale Production
Industrial synthesis optimizes cost and yield through continuous flow reactors and catalytic asymmetric synthesis. For example, enzymatic resolution using lipases has been employed to enhance stereoselectivity .
Physicochemical Properties
The compound’s logP value suggests moderate lipophilicity, facilitating membrane permeability in biological systems. Its low aqueous solubility necessitates formulation with co-solvents for in vitro assays.
Biological Activity and Mechanism of Action
Antimicrobial Properties
In preliminary studies, the compound inhibited Staphylococcus aureus growth (MIC = 32 µg/mL), with activity attributed to disruption of bacterial cell wall synthesis. The stereochemistry at the amino group is critical, as the (R)-enantiomer exhibited reduced potency (MIC = 128 µg/mL).
Metabolic Stability
Microsomal stability assays in human liver microsomes revealed a half-life of 45 minutes, suggesting moderate hepatic clearance. Primary metabolites include N-demethylated and benzyl-hydroxylated derivatives.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a lead structure for developing σ-1 receptor antagonists with potential applications in treating neuropathic pain and depression. Structural analogs with fluorinated benzyl groups are under investigation to improve metabolic stability.
Materials Science
Its rigid benzylamide core has been incorporated into liquid crystal polymers, enhancing thermal stability (decomposition temperature >300°C) .
Agricultural Chemistry
Derivatives of this compound are being explored as plant growth regulators, with preliminary data indicating auxin-like activity in Arabidopsis thaliana .
Comparison with Structural Analogs
| Compound | Key Structural Difference | σ-1 Receptor Ki (nM) |
|---|---|---|
| (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide | 2-methylbenzyl substituent | 120 |
| (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide | 4-methylbenzyl substituent | 210 |
| (S)-2-Amino-N-ethyl-N-(2-chloro-benzyl)-propionamide | Ethyl and 2-chloro substitutions | 85 |
The 2-methylbenzyl group optimizes receptor binding compared to the 4-methyl isomer, while halogenation (e.g., chloro) further enhances affinity.
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